Dimedone

Analytical Chemistry Aldehyde Detection Fluorimetry

Researchers requiring femtomole-level aldehyde quantification face sensitivity limits with conventional reagents. Dimedone (5,5-Dimethyl-1,3-cyclohexanedione, CAS 126-81-8) addresses this with validated, quantitative performance: • Detection limit of 30 fmol for aliphatic aldehydes; 100-fold higher fluorescence yield vs. traditional derivatization reagents • Specific, covalent probe for cysteine sulfenic acid (Cys-SOH) enabling redox regulation studies in B-cell activation • Defined nucleophilicity (N=16.27 in DMSO) and tautomeric equilibrium (2.9:1 keto:enol) for predictable heterocyclic synthesis and strigolactone analogue development

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 126-81-8
Cat. No. B117516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimedone
CAS126-81-8
Synonyms5,5-Dimethyl-1,3-cyclohexanedione;  1,1-Dimethyl-3,5-cyclohexanedione;  1,1-Dimethyl-3,5-diketocyclohexane;  5,5-Dimethyl-1,3-cyclohexandione;  5,5-Dimethyl-1,3-cyclohexanedione;  5,5-Dimethyldihydroresorcinol;  5,5-Dimethylhydroresorcinol;  Cyclomethone;  D
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC1(CC(=O)CC(=O)C1)C
InChIInChI=1S/C8H12O2/c1-8(2)4-6(9)3-7(10)5-8/h3-5H2,1-2H3
InChIKeyBADXJIPKFRBFOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.03 M

Structure & Identifiers


Interactive Chemical Structure Model





Dimedone: Aldehyde Detection & Synthesis Specifications


Dimedone (5,5-Dimethyl-1,3-cyclohexanedione) is a cyclic β-diketone characterized by a gem-dimethyl substitution at the 5-position of the cyclohexane ring [1]. This structural feature distinguishes it from its unsubstituted parent, 1,3-cyclohexanedione, and influences both its physical and chemical properties [2]. It is widely employed in analytical chemistry for the quantitative detection of aldehydes via formation of stable, crystalline dimedone adducts, and serves as a versatile precursor in the synthesis of various heterocyclic compounds .

Dimedone: Why Analog Substitution Fails


The presence of the 5,5-dimethyl group on the cyclohexane ring of dimedone imparts unique properties that prevent direct, functionally equivalent substitution by its closest analog, 1,3-cyclohexanedione, or other β-diketones. This gem-dimethyl substitution affects key parameters including aqueous solubility, tautomeric equilibrium, and the sensitivity of analytical methods. As detailed in Section 3, using the unsubstituted 1,3-cyclohexanedione for aldehyde derivatization requires different reaction conditions due to its higher water solubility [1]. Furthermore, the reactivity of the dimedone anion, quantified by nucleophilicity parameters, differs significantly from that of related CH-acids like Meldrum's acid and barbituric acid, leading to divergent reaction kinetics and yields in organic synthesis [2][3].

Dimedone Performance vs. Analogs


Fluorimetric Aldehyde Detection Sensitivity

For the trace analysis of aldehydes, the dimedone derivatization method provides a detection limit of approximately 30 fmol per injected aldehyde and offers about 100 times higher fluorescence yields than traditional reagents [1]. In a direct comparison with its close analog, 1,3-cyclohexanedione, dimedone was found to have lower aqueous solubility, which can simplify reagent preparation, whereas the derivatization reaction with 1,3-cyclohexanedione occurs at a lower temperature [2]. A comparative study of six fluorimetric methods concluded that dimedone-based procedures are the most sensitive for formaldehyde determination and should be selected when maximal sensitivity is required [3].

Analytical Chemistry Aldehyde Detection Fluorimetry HPLC

Nucleophilicity and Keto-Enol Tautomerism

The reactivity of dimedone in nucleophilic reactions is quantitatively defined by its Mayr nucleophilicity parameters, with an N value of 16.27 and sN of 0.77 in DMSO [1]. In contrast, the unsubstituted 1,3-cyclohexanedione has different reactivity parameters. The tautomeric equilibrium, which influences its reactivity, is solvent-dependent. In chloroform (CDCl3), dimedone exists predominantly in the keto form with a keto:enol ratio of 2.9:1 (74% keto) as determined by 60 MHz ¹H NMR [2]. In more polar or hydrogen-bonding solvents, this equilibrium shifts; for instance, the equilibrium constant (K) changes from 0.7 in chloroform to 3.3 in acetone, favoring the enol tautomer [3]. These precise values allow for predictable tuning of reaction outcomes compared to analogs with different equilibria.

Organic Synthesis Nucleophilicity Keto-Enol Tautomerism Reactivity

Sulfenic Acid Trapping for Redox Studies

Dimedone is a specific chemical probe that covalently reacts with protein sulfenic acid (Cys-SOH) to prevent its further oxidation or reduction [1]. In a cellular study, incubation with dimedone resulted in a concentration-dependent block in anti-IgM-induced B-cell division, accompanied by a failure to induce capacitative calcium entry (CCE) [1]. This specific reactivity is not a general property of all 1,3-diketones and is distinct from dimedone's well-known reaction with aldehydes. The reaction mechanism is proposed to proceed through a six-membered ring transition state [2].

Redox Biology Cysteine Sulfenic Acid Mechanistic Probe Cell Signaling

Spectrophotometric Selenium(IV) Determination

Dimedone reacts with selenium(IV) in acidic aqueous solution to form a benzoxaselenol, which exhibits an absorption maximum at 313 nm with a molar absorptivity of 4.00 x 10³ L·mol⁻¹·cm⁻¹ [1]. The method is quantitative, with a linear calibration range up to 30 ppm selenium and a detection limit of 0.1 ppm. The relative standard deviation (RSD) for pure solutions is 1.0%, indicating good reproducibility [1]. Interference from Fe³⁺ can be masked by fluoride. While other reagents can determine selenium, this specific method leverages dimedone's unique reactivity to form a measurable chromophore.

Analytical Chemistry Metal Ion Analysis Spectrophotometry Selenium

Synthesis of Bioactive Strigolactone Analogues

In the single-step synthesis of strigolactone (SL) analogues, dimedone was coupled with a D-ring precursor to yield analogues with remarkably high biological activity [1]. The study reports that analogues derived from dimedone and 4-hydroxycoumarin showed germination-stimulating activity on seeds of the parasitic weeds *Striga hermonthica* and *Orobanche cernua* that was comparable to that of the general standard stimulant GR24 [1]. This places dimedone as a preferred starting material over other 1,3-diketones in this specific agrochemical application.

Agrochemical Synthesis Strigolactone Parasitic Weed Control Germination Stimulant

Dimedone Verified Applications


Environmental and Biological Aldehyde Quantification

This application is directly supported by the quantitative evidence in Section 3.1. For laboratories requiring the quantification of formaldehyde or other aliphatic aldehydes at the femtomole level, dimedone is the reagent of choice. The method's detection limit of 30 fmol and the 100-fold higher fluorescence yield compared to traditional reagents [1] justify its procurement over 1,3-cyclohexanedione or other less sensitive reagents when maximal sensitivity is non-negotiable.

Sulfenic Acid in Redox Signaling

As detailed in Section 3.3, dimedone is a specific, covalent probe for cysteine sulfenic acid (Cys-SOH) [1]. Researchers in biochemistry and cell biology should procure dimedone for its validated ability to trap this transient oxidative modification, thereby enabling the study of redox regulation in processes like B-cell activation. This is a distinct, niche application not served by the compound's more common use as an aldehyde reagent.

Bioactive Heterocycle & Strigolactone Synthesis

Dimedone's well-defined nucleophilicity (N=16.27 in DMSO) and tautomeric equilibrium (2.9:1 keto:enol in CDCl3) make it a predictable and reliable synthetic building block [1][2]. Its utility is validated in the synthesis of strigolactone analogues with potent, GR24-comparable biological activity for parasitic weed control [3]. Procurement for medicinal chemistry or agrochemical R&D is justified when a versatile precursor with known reactivity parameters is required.

Selenium(IV) Determination in Industrial Samples

Based on the evidence in Section 3.4, dimedone enables a reproducible spectrophotometric method for selenium(IV) with a detection limit of 0.1 ppm and a relative standard deviation of 1.0% [1]. This method has been successfully applied to fire-refined copper, making it a valid choice for quality control and materials analysis laboratories seeking a reliable, alternative reagent for selenium quantification.

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